molecular formula C11H11ClN2O3 B12884954 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate CAS No. 88015-88-7

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate

Cat. No.: B12884954
CAS No.: 88015-88-7
M. Wt: 254.67 g/mol
InChI Key: LTXHITZFPJOYIB-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate is a carbamate derivative featuring a pyrrolidinone (5-oxopyrrolidine) backbone substituted with a 4-chlorophenyl group. The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and bioactivity. This compound’s structural uniqueness lies in the integration of a carbamate linkage (R-O-C(=O)-N<) with a cyclic amide, which may influence its stability, reactivity, and interactions with biological targets.

Properties

CAS No.

88015-88-7

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H11ClN2O3/c12-7-1-3-8(4-2-7)14-11(16)17-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)

InChI Key

LTXHITZFPJOYIB-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 5-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chlorophenyl isocyanate and 5-oxopyrrolidine.

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a versatile intermediate in organic chemistry, facilitating the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Reactivity and Functional Groups

  • The structure of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate includes a pyrrolidinone ring and a chlorophenyl group, which contribute to its reactivity and make it suitable for diverse synthetic pathways.

Biological Applications

Enzyme Interactions and Protein Binding

  • Research indicates that this compound can interact with specific enzymes and proteins, making it a candidate for studies on enzyme inhibition and receptor binding.

Potential Therapeutic Applications

  • Derivatives of this compound are being explored for their therapeutic potential in treating conditions such as inflammation, pain relief, and microbial infections. Its unique structure may confer specific biological activities beneficial for drug development.

Medical Applications

Drug Development

  • The compound is under investigation for its role in developing new pharmaceuticals targeting various diseases. Its mechanism of action often involves inhibiting specific enzymes or receptors associated with disease pathways.

Case Studies in Cancer Treatment

  • A series of studies have evaluated the anticancer activity of pyrrolidinone derivatives similar to this compound. For instance, compounds structurally related to 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate exhibited IC50 values ranging from 10 µM to 30 µM against HT-1080 cancer cell lines, indicating promising cytotoxic effects.

Industrial Applications

Production of Agrochemicals and Pharmaceuticals

  • The compound is utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity. Its applications extend to various sectors where chemical intermediates are required.

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of proteases or other enzymes critical for cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Several compounds share functional or structural similarities with 5-oxopyrrolidin-3-yl (4-chlorophenyl)carbamate (Table 1). Key comparisons include:

Table 1: Structural Comparison of 5-Oxopyrrolidin-3-yl (4-Chlorophenyl)carbamate and Analogues

Compound Name Core Structure Substituents Key Features
5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate Pyrrolidinone 4-Chlorophenyl carbamate Lactam ring (polar), carbamate linkage (hydrolytically sensitive)
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate Pyrazole 4-Chlorophenyl carbamate, sulfanyl Pyrazole ring (aromatic), trifluoromethyl (electron-withdrawing), sulfanyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, aldehyde Meta-substituted chloro group, aldehyde (reactive)
tert-Butyl [(3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl]carbamate Piperidinone Phenyl, tert-butyl carbamate Piperidinone lactam, bulky tert-butyl protecting group
Key Observations:
  • Core Ring Systems: The pyrrolidinone in the target compound contrasts with pyrazole (aromatic) or piperidinone (6-membered lactam) in analogues. Pyrrolidinone’s smaller ring size may enhance conformational rigidity compared to piperidinone .
  • Substituent Position : The para-chlorophenyl group in the target compound vs. meta-chlorophenyl in pyrazole derivatives affects electronic and steric properties. Para-substitution often improves target binding due to reduced steric hindrance.

Stability Comparison :

  • The target compound’s carbamate is more prone to hydrolysis than tert-butyl-protected analogues .
  • Sulfanyl-containing pyrazoles may exhibit higher thermal stability due to aromaticity and sulfur’s electron-donating effects.

Electronic and Physicochemical Properties

  • Electron Localization Function (ELF): Computational tools like Multiwfn can analyze electron density distributions. The pyrrolidinone’s lactam ring likely shows strong electron localization at the carbonyl oxygen, enhancing hydrogen-bond acceptor capacity compared to pyrazole’s delocalized π-system .
  • Lipophilicity: The 4-chlorophenyl group increases logP values, but the pyrrolidinone’s polarity may reduce membrane permeability relative to pyrazole derivatives .

Biological Activity

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate includes a pyrrolidine ring, a carbamate functional group, and a 4-chlorophenyl substituent. The molecular formula is C11H12ClN2O2C_{11}H_{12}ClN_{2}O_{2}, with a molecular weight of approximately 254.67 g/mol. The presence of the chlorophenyl moiety significantly influences its interaction with biological targets.

Compound Name Molecular Formula Molecular Weight
5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamateC₁₁H₁₂ClN₂O₂254.67 g/mol
5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamateC₁₁H₁₂ClN₂O₂254.67 g/mol
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamateC₁₁H₁₂FClN₂O₂254.67 g/mol

Enzyme Inhibition

Research indicates that 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate exhibits significant enzyme inhibition properties. It has been shown to inhibit various enzymes critical for cellular processes, including:

  • Acetylcholinesterase (AChE) : This enzyme plays a vital role in neurotransmission by breaking down acetylcholine. Inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.
  • Urease : Inhibition of urease can have therapeutic implications in treating infections caused by urease-producing bacteria.

In vitro studies demonstrated that the compound exhibits strong inhibitory activity against both AChE and urease, making it a candidate for further pharmacological investigation .

Antibacterial Activity

The antibacterial properties of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate have been evaluated against several bacterial strains. The compound showed moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

However, it exhibited weaker activity against other tested strains, indicating specificity in its antibacterial action .

The mechanism by which 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate exerts its biological effects involves binding to the active sites of target enzymes. This binding prevents substrate access, thereby inhibiting enzymatic activity critical for various metabolic pathways. Molecular docking studies have elucidated the interactions at the atomic level, revealing hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme active sites .

Case Studies

  • Study on Enzyme Inhibition : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized derivatives of carbamates, including 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate. The results indicated that this compound was among the most potent AChE inhibitors, with IC50 values significantly lower than those of other tested compounds .
  • Antibacterial Evaluation : Another research effort focused on the antibacterial efficacy of several pyrrolidine derivatives against Salmonella typhi. The study found that derivatives containing the chlorophenyl moiety exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

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